molecular formula C7H5FN2 B3239642 (4-Fluorophenyl)cyanamide CAS No. 14213-19-5

(4-Fluorophenyl)cyanamide

Cat. No.: B3239642
CAS No.: 14213-19-5
M. Wt: 136.13 g/mol
InChI Key: LIBMQHFYQQYKQQ-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)cyanamide is an organic compound with the molecular formula C7H5FN2 It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further bonded to a cyanamide group

Mechanism of Action

Target of Action

(4-Fluorophenyl)cyanamide is a type of cyanamide, a class of compounds that have been used in synthetic chemistry . Cyanamides have been used in cycloaddition chemistry, aminocyanation reactions, and as electrophilic cyanide-transfer agents .

Mode of Action

Cyanamides are known to exhibit unique radical and coordination chemistry . They have an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit . This allows them to participate in a variety of chemical reactions, including those involving nucleophilic fluoride ions and Grignard reagents .

Biochemical Pathways

Cyanamides can affect various biochemical pathways. For instance, they have been found to inhibit the activity of certain enzymes, such as catalase . More research is needed to fully understand the biochemical pathways affected by this compound and their downstream effects.

Pharmacokinetics

A study on a similar compound, 2-(4-fluorophenyl)imidazol-5-ones, showed that it exhibits nonlinear oral pharmacokinetics . This means that the rate and extent of absorption, distribution, metabolism, and excretion (ADME) can vary depending on the dose

Result of Action

Cyanamides are known to have a variety of effects, depending on their specific structure and the biochemical pathways they interact with . For instance, some cyanamides can inhibit the growth of certain plants

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, cyanamides can be hydrolyzed into active forms upon contact with water molecules . They can also be persistent in water under certain conditions . More research is needed to understand how environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)cyanamide typically involves the reaction of 4-fluoroaniline with cyanogen bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the cyanamide group.

Industrial Production Methods: On an industrial scale, this compound can be produced through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (4-Fluorophenyl)cyanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Addition Reactions: The cyanamide group can participate in addition reactions with electrophiles, leading to the formation of substituted derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Addition Reactions: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

  • Substituted phenyl cyanamides
  • Alkylated or acylated derivatives
  • Oxidized or reduced forms of the original compound

Scientific Research Applications

(4-Fluorophenyl)cyanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • (4-Chlorophenyl)cyanamide
  • (4-Bromophenyl)cyanamide
  • (4-Methylphenyl)cyanamide

Comparison:

    (4-Fluorophenyl)cyanamide: is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its analogs.

    (4-Chlorophenyl)cyanamide: and have larger halogen atoms, which can affect their reactivity and interaction with molecular targets.

    (4-Methylphenyl)cyanamide: has a methyl group instead of a halogen, leading to different chemical behavior and applications.

Properties

IUPAC Name

(4-fluorophenyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-1-3-7(4-2-6)10-5-9/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBMQHFYQQYKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310431
Record name N-(4-Fluorophenyl)cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14213-19-5
Record name N-(4-Fluorophenyl)cyanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14213-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluorophenyl)cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(4-fluorophenyl)amino]carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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